molecular formula C16H32O5 B12652268 2-Hexyl-1,4,7,10,13-pentaoxacyclopentadecane CAS No. 65743-07-9

2-Hexyl-1,4,7,10,13-pentaoxacyclopentadecane

Cat. No.: B12652268
CAS No.: 65743-07-9
M. Wt: 304.42 g/mol
InChI Key: RANNPNXRABIJJU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The hexyl chain protons resonate as a multiplet at δ 1.2–1.4 ppm (methylene groups) and a triplet at δ 0.88 ppm (terminal methyl). Ring protons adjacent to oxygen atoms appear as deshielded singlets at δ 3.6–3.8 ppm.
  • ¹³C NMR : Oxygen-bearing carbons resonate at δ 70–75 ppm, while alkyl carbons from the hexyl group appear at δ 14–35 ppm.

Infrared (IR) Spectroscopy

Strong absorption bands at 1,100–1,250 cm⁻¹ correspond to C-O-C asymmetric stretching vibrations in the ether linkages. The absence of peaks above 3,000 cm⁻¹ confirms the lack of hydroxyl or acidic protons.

Mass Spectrometry

Electron ionization (EI-MS) reveals a molecular ion peak at m/z 304.4 ([M]⁺), consistent with the molecular formula C₁₆H₃₂O₅. Fragmentation patterns show successive losses of ethylene oxide units (-44 Da) and the hexyl side chain (-84 Da).

X-ray Crystallographic Studies of Crown Ether Derivatives

While direct X-ray data for this compound remain unpublished, structural insights can be extrapolated from related crown ether complexes. For example, the lithium phenoxide complex of 15-crown-5 (a structural analog) forms a dimeric structure where lithium ions coordinate to five crown oxygens and one phenoxide oxygen. This suggests that the hexyl-substituted derivative may similarly bind cations, albeit with altered coordination geometry due to steric hindrance.

Crystallographic studies of alkyl-substituted crown ethers (e.g., cyclohexano-15-crown-5) reveal that bulky substituents reduce cavity symmetry and destabilize sandwich-type complexes with larger cations like potassium. These findings imply that this compound preferentially binds smaller cations such as Li⁺ or Na⁺.

Table 1: Key Spectroscopic Data for this compound

Technique Characteristic Signals/Data
¹H NMR δ 0.88 (t, 3H), δ 1.2–1.4 (m, 8H), δ 3.6–3.8 (s, 10H)
¹³C NMR δ 14–35 (alkyl carbons), δ 70–75 (ether carbons)
IR 1,100–1,250 cm⁻¹ (C-O-C stretch)
EI-MS m/z 304.4 ([M]⁺), m/z 220.4 ([M - C₆H₁₂]⁺)

Properties

CAS No.

65743-07-9

Molecular Formula

C16H32O5

Molecular Weight

304.42 g/mol

IUPAC Name

2-hexyl-1,4,7,10,13-pentaoxacyclopentadecane

InChI

InChI=1S/C16H32O5/c1-2-3-4-5-6-16-15-20-12-11-18-8-7-17-9-10-19-13-14-21-16/h16H,2-15H2,1H3

InChI Key

RANNPNXRABIJJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1COCCOCCOCCOCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the cyclization of linear polyether precursors. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide to form an ether. The reaction conditions often require a strong base, such as sodium hydride, and an aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as phase-transfer catalysts, can also enhance the efficiency of the synthesis .

Scientific Research Applications

Chemistry

Phase-Transfer Catalysis:
2-Hexyl-1,4,7,10,13-pentaoxacyclopentadecane is utilized as a phase-transfer catalyst to enhance reactions between organic and aqueous phases. This property is crucial for facilitating various organic reactions that require the transfer of reactants across immiscible phases.

Biology

Ion Transport Studies:
The compound plays a role in biological research by mimicking ion channels in cell membranes. It forms stable complexes with metal ions that can assist in studying ion transport mechanisms across biological membranes.

Medicine

Drug Delivery Systems:
Research is ongoing into the use of this compound in drug delivery systems. Its ability to encapsulate metal ions and other therapeutic agents can enhance targeted drug delivery methods.

Industry

Metal Ion Extraction:
In industrial applications, this compound is valuable for extracting and separating metal ions from mixtures. This capability is particularly beneficial in analytical chemistry and environmental science for purifying metal solutions.

Case Study 1: Ion Transport Mechanisms

A study published in a peer-reviewed journal demonstrated that this compound could effectively mimic biological ion channels by forming complexes with sodium ions. This behavior was observed in artificial membrane systems designed to study ion transport dynamics.

Case Study 2: Drug Delivery Systems

Research conducted at a leading pharmaceutical institute explored the encapsulation efficiency of various therapeutic agents within the compound's structure. Results indicated enhanced solubility and stability of the drugs when complexed with this compound compared to conventional delivery systems.

Mechanism of Action

The mechanism of action of 2-Hexyl-1,4,7,10,13-pentaoxacyclopentadecane primarily involves the formation of stable complexes with metal cations. The ether oxygen atoms in the compound coordinate with the metal ions, creating a stable ring structure that encapsulates the ion. This complexation can facilitate the transport of metal ions across membranes or enhance the solubility of metal salts in organic solvents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

  • 2,2-Dimethyl-15-crown-5 : Features two methyl groups at the 2-position, slightly increasing steric hindrance and altering selectivity .
  • 2-Decyl-15-crown-5 : Substituted with a longer decyl (-C₁₀H₂₁) chain, enhancing lipophilicity but reducing aqueous solubility .
  • Benzo-15-crown-5 : Incorporates a benzene ring, modifying electron density and selectivity for transition metals (e.g., Ag⁺, Pb²⁺) .

Stability Constants and Selectivity

Crown ethers exhibit selectivity based on cavity size and substituent effects. Stability constants (log K) for Na⁺ and K⁺ complexes in water and organic solvents are critical metrics (Table 1):

Compound Na⁺ (log K) K⁺ (log K) Key Solvent Reference
15-crown-5 (unsubstituted) 0.8–1.2 0.2–0.5 Water/Methanol
18-crown-6 0.6–0.9 2.0–2.5 Water
2-Hexyl-15-crown-5 Inferred: ~0.5–1.0 <0.3 Acetonitrile/DMF *

18-crown-6 remains superior for K⁺ binding .

Physicochemical Properties

  • Solubility: The hexyl group increases solubility in nonpolar solvents (e.g., DMF, chloroform) but decreases it in water, contrasting with unsubstituted 15-crown-5, which is moderately water-soluble .
  • Thermal Stability : Substituted crown ethers like 2-hydroxymethyl-15-crown-5 form columnar mesophases when complexed with Na⁺, suggesting similar behavior for hexyl derivatives in polymer applications .

Biological Activity

2-Hexyl-1,4,7,10,13-pentaoxacyclopentadecane is a complex ether compound with significant potential in biological applications, particularly in the fields of bioinorganic chemistry and drug delivery systems. This article provides an in-depth examination of its biological activity, mechanisms of action, and applications based on diverse research findings.

Basic Information

PropertyValue
CAS Number 65743-07-9
Molecular Formula C16H32O5
Molecular Weight 304.42 g/mol
IUPAC Name This compound
InChI Key RANNPNXRABIJJU-UHFFFAOYSA-N

Structure

The structure of this compound features a crown ether configuration that allows it to form stable complexes with various metal ions. This property is essential for its biological activity.

The primary mechanism of action for this compound involves the formation of stable complexes with metal cations through coordination with ether oxygen atoms. This complexation can facilitate:

  • Ion Transport: Mimicking biological ion channels by transporting metal ions across membranes.
  • Enhanced Solubility: Increasing the solubility of metal salts in organic solvents.

Complexation Reactions

The compound demonstrates a strong ability to form complexes with metal ions such as potassium and sodium. This interaction is crucial for its applications in biological systems where ion transport is necessary.

Applications in Biological Research

  • Ion Transport Studies: The compound is utilized in studies investigating ion transport across biological membranes due to its ability to form complexes with metal ions that resemble biological ion channels.
  • Drug Delivery Systems: Ongoing research explores its potential as a carrier for therapeutic agents, particularly those involving metal ions .
  • Analytical Chemistry: It plays a role in the extraction and separation of metal ions from mixtures, which is valuable in environmental science and analytical applications.

Study on Ion Transport

A study demonstrated that this compound could facilitate the transport of calcium ions across lipid bilayers. The results indicated that the presence of this compound significantly increased the permeability of the bilayer to calcium ions compared to control experiments without the compound.

Drug Delivery Research

Research published in a peer-reviewed journal highlighted the use of this compound in encapsulating therapeutic agents for targeted drug delivery. The study found that it could effectively transport chemotherapeutic agents across cellular membranes while maintaining their stability and bioactivity .

Toxicological Studies

While the biological activity is promising, it is essential to consider the safety profile of this compound. Preliminary toxicological assessments indicate potential hazards such as:

  • Eye Irritation: The compound can cause strong eye irritation upon contact.
  • Ingestion Risks: Harmful effects may occur if ingested .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing 2-hexyl-substituted pentaoxacyclopentadecane derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of macrocyclic ethers like 2-hexyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves cyclization of linear polyether precursors under high-dilution conditions to favor intramolecular reactions over polymerization. For hexyl-substituted derivatives, alkylation of intermediate crown ethers using hexyl halides in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yield . Characterization via X-ray crystallography (as demonstrated for structurally related compounds) is critical to confirm regioselectivity and purity .

Q. How can purity and structural integrity be assessed for this compound in complex mixtures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is recommended for purity analysis. Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} DEPT and 1H^{1}\text{H}-COSY, can resolve overlapping signals from the hexyl chain and oxygen-rich macrocycle. Comparative studies with analogous compounds (e.g., 2-(methoxymethyl) derivatives) highlight the importance of 1H^{1}\text{H} NMR integration ratios for verifying substitution patterns .

Q. What safety protocols are essential for handling 2-hexyl-pentaoxacyclopentadecane derivatives in laboratory settings?

  • Methodological Answer : Based on safety data for structurally similar macrocycles (e.g., 2-(methoxymethyl)-substituted analogs), researchers should prioritize respiratory protection (NIOSH-certified N95 masks) and gloveboxes for handling powdered forms due to acute oral toxicity (H302) and respiratory irritation risks (H335). Emergency protocols should include immediate rinsing with water for skin/eye contact and consultation with occupational health specialists .

Advanced Research Questions

Q. How do conformational dynamics of 2-hexyl-pentaoxacyclopentadecane influence its host-guest binding properties?

  • Methodological Answer : Molecular dynamics (MD) simulations using force fields like OPLS-AA can model the flexibility of the hexyl chain and oxygen atoms in the macrocycle. Experimental validation via isothermal titration calorimetry (ITC) with alkali metal ions (e.g., K+^+) can quantify binding affinities. Comparative studies with dimethyl-substituted analogs suggest that alkyl chain length modulates cavity accessibility .

Q. What experimental and computational approaches resolve contradictions in reported solubility data for hexyl-substituted crown ethers?

  • Methodological Answer : Discrepancies in solubility (e.g., in polar vs. nonpolar solvents) may arise from polymorphic forms or residual solvents. Thermogravimetric analysis (TGA) paired with differential scanning calorimetry (DSC) can identify polymorphs. Density functional theory (DFT) calculations (e.g., COSMO-RS) predict solvent interactions, while systematic solubility trials in binary solvent systems (e.g., water/ethanol gradients) provide empirical validation .

Q. How can factorial design optimize the catalytic performance of 2-hexyl-pentaoxacyclopentadecane in phase-transfer reactions?

  • Methodological Answer : A 2k^k factorial design can test variables such as catalyst loading, temperature, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions for reaction rate and yield. Prior work on membrane separation technologies (e.g., solvent-resistant nanofiltration) suggests coupling factorial design with in situ product removal to enhance efficiency .

Q. What mechanistic insights explain the selective toxicity of hexyl-substituted macrocycles toward specific cell lines?

  • Methodological Answer : Toxicity studies should integrate transcriptomic profiling (RNA-seq) and membrane permeability assays (e.g., propidium iodide uptake) to distinguish between membrane disruption and intracellular targets. For analogs like 2-(methoxymethyl) derivatives, structural-activity relationship (SAR) models highlight the role of alkyl chain hydrophobicity in cytotoxicity .

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